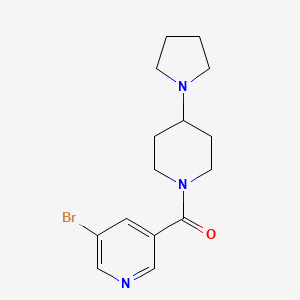
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UNC669は、メチルリシン結合リーダータンパク質ファミリーの悪性脳腫瘍ドメインのアンタゴニストとして作用する、小型のニコチンアミド誘導体です。 それは、致死性3悪性脳腫瘍様タンパク質1(L3MBTL1)および致死性3悪性脳腫瘍様タンパク質3(L3MBTL3)に対する選択性で知られており、エピジェネティクスの研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
UNC669の合成には、5-ブロモ-3-ピリジニルと4-(1-ピロリジニル)-1-ピペリジニルメタノンとの反応が含まれます。この反応は、通常、炭酸カリウムなどの塩基を、ジメチルホルムアミドなどの適切な溶媒中で存在させて行われます。 反応混合物を加熱すると、目的の生成物が生成されます .
工業生産方法
UNC669の特定の工業生産方法は広く文書化されていませんが、この化合物は、標準的な有機合成技術を使用して研究室で合成されています。 このプロセスには、化合物の純度と有効性を確保するために、精製と特性評価を含む複数のステップが含まれます .
化学反応の分析
反応の種類
UNC669は、ピリジン環上の臭素原子の存在により、主に置換反応を起こします。
一般的な試薬と条件
試薬: 炭酸カリウム、ジメチルホルムアミド、およびさまざまな求核剤。
主要な生成物
UNC669を含む反応から生成される主要な生成物は、通常、ピリジン環上の官能基が修飾された誘導体です。 これらの修飾は、化合物の結合親和性と標的タンパク質に対する選択性を変化させる可能性があります .
科学研究への応用
UNC669は、特に化学、生物学、医学の分野で、科学研究において幅広い用途があります。
科学的研究の応用
UNC669 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用機序
UNC669は、L3MBTL1およびL3MBTL3のメチルリシン結合ドメインに結合することによりその効果を発揮します。この結合は、これらのタンパク質とメチル化ヒストン間の相互作用を阻害し、クロマチン構造と遺伝子発現の変化につながります。 この化合物は、他の類似のタンパク質よりもL3MBTL1およびL3MBTL3に選択的であるため、エピジェネティックな調節を研究するための貴重なツールとなっています .
類似の化合物との比較
類似の化合物
UNC1215: メチルリシン結合ドメインの別の強力な阻害剤ですが、選択性のプロファイルが異なります。
SGC-CBP30: ブロモドメインとエクストラターミナルドメインファミリーのタンパク質を標的とし、これらもエピジェネティックな調節に関与しています.
独自性
UNC669は、L3MBTL1およびL3MBTL3に対する高い選択性によりユニークであり、これらの特定のタンパク質を研究するための好ましい選択肢となっています。 悪性脳腫瘍ドメインを高い特異性で阻害する能力は、他の類似の化合物とは一線を画しています .
類似化合物との比較
Similar Compounds
UNC1215: Another potent inhibitor of methyl-lysine binding domains, but with different selectivity profiles.
SGC-CBP30: Targets the bromodomain and extra-terminal domain family of proteins, which also play a role in epigenetic regulation.
Uniqueness
UNC669 is unique due to its high selectivity for L3MBTL1 and L3MBTL3, making it a preferred choice for studying these specific proteins. Its ability to inhibit the malignant brain tumor domain with high specificity sets it apart from other similar compounds .
生物活性
The compound (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, identified by its CAS number 1314241-44-5, is a heterocyclic compound featuring a brominated pyridine moiety linked to a piperidine ring that is further substituted with a pyrrolidine group. This structural complexity suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is characterized by:
- Molecular Formula : C15H19BrN4O
- Molecular Weight : 343.25 g/mol
- Structural Features : The presence of bromine in the pyridine ring is believed to enhance its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its mechanism may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator of neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| This compound | TBD | TBD |
The specific minimum inhibitory concentration (MIC) for this compound remains to be determined through experimental assays.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound may also exhibit neuropharmacological effects. Preliminary studies suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Case Studies
Recent investigations into the biological activity of related compounds have provided insights into their therapeutic potential:
- Study on Trypanosoma brucei : A related compound was evaluated for its ability to inhibit methionyl-tRNA synthetase, demonstrating an IC50 value of 288 nM, indicating significant enzyme inhibition which could be relevant for developing antiparasitic drugs .
- Pyrrolidine Derivatives : A comprehensive study on various pyrrolidine derivatives highlighted their antibacterial and antifungal properties, suggesting that modifications in the structure can lead to enhanced bioactivity .
特性
IUPAC Name |
(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERVFFAOOUFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025591 |
Source


|
| Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314241-44-5 |
Source


|
| Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













